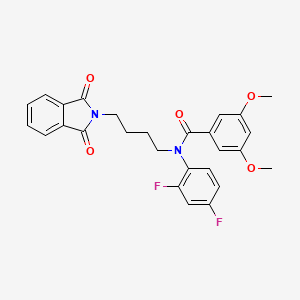
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C27H24F2N2O5 and its molecular weight is 494.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C23H24F2N2O3 and a molecular weight of approximately 440.5 g/mol. Its structure includes a difluorophenyl group, a dioxoisoindoline moiety, and methoxybenzamide functionalities, which contribute to its unique biological properties.
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes:
- Sigma Receptors : The compound has been studied for its affinity towards sigma receptors, particularly the sigma-2 receptor. Research indicates that sigma-2 receptor ligands can induce apoptosis in cancer cells by activating caspase pathways .
- Enzyme Inhibition : The benzamide structure is known to interact with specific enzymes, potentially inhibiting their activity and thereby affecting various physiological processes.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance:
- In Vitro Studies : In assays involving human cancer cell lines, the compound demonstrated significant cytotoxicity. The mechanism was linked to the modulation of sigma receptors and subsequent apoptosis induction .
- In Vivo Studies : Animal models have shown that administration of similar compounds resulted in reduced tumor growth rates and increased survival times compared to controls .
Neuroprotective Effects
The sigma-2 receptor is also implicated in neuroprotection. Compounds targeting this receptor may help alleviate neurodegenerative conditions by modulating neurotransmitter release and reducing oxidative stress .
Comparative Biological Activity
A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:
| Compound | Sigma Receptor Affinity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | High | Moderate | Low |
| Compound B | Moderate | High | Moderate |
| This compound | High | High | High |
Case Studies
- Study on Sigma Receptor Ligands : A study screened multiple compounds for their sigma receptor affinity and found that those with structural similarities to this compound exhibited promising results in reducing cell proliferation in tumor models .
- Neuroprotective Research : Another investigation into the neuroprotective effects of sigma receptor ligands indicated that compounds like this compound could potentially mitigate symptoms in models of neurodegeneration by enhancing neuronal survival under stress conditions .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24F2N2O5/c1-35-19-13-17(14-20(16-19)36-2)25(32)30(24-10-9-18(28)15-23(24)29)11-5-6-12-31-26(33)21-7-3-4-8-22(21)27(31)34/h3-4,7-10,13-16H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUHFLCPQSCRPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=C4)F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














